Amadori Product Yield in Emulsions vs. Fructose-Leucine
In submicron oil-in-water emulsions, the concentration of fructose-phenylalanine (Fru-Phe) remained quantitatively similar to that measured in a bulk aqueous system. By contrast, fructose-leucine (Fru-Leu) formation was suppressed by up to 47% under identical emulsified conditions [1]. This demonstrates that Fru-Phe is a robust, matrix-independent Amadori product, whereas Fru-Leu yields are strongly attenuated by the presence of a lipid phase.
| Evidence Dimension | Amadori product concentration in emulsion vs. aqueous system |
|---|---|
| Target Compound Data | Fru-Phe concentration in submicron emulsion ≈ Fru-Phe concentration in water (no significant reduction) |
| Comparator Or Baseline | Fructose-leucine (Fru-Leu) concentration reduced by up to 47% in the emulsion relative to water |
| Quantified Difference | ~0% reduction (Fru-Phe) vs. up to 47% reduction (Fru-Leu) |
| Conditions | Submicron O/W emulsions (water/tricaprylin/Tween 20), thermally treated, monitored by high-resolution mass spectrometry |
Why This Matters
For food formulation, process optimization, or analytical method development in emulsified matrices, Fru-Phe provides a consistent Amadori product readout unaffected by phase partitioning, unlike Fru-Leu.
- [1] Troise AD, Berton-Carabin CC, Fogliano V. Amadori products formation in emulsified systems. Food Chem. 2016 May 15;199:51-8. doi: 10.1016/j.foodchem.2015.11.110. PMID: 26775943. View Source
